molecular formula C24H19ClN2O4 B245005 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B245005
M. Wt: 434.9 g/mol
InChI Key: NNVYPLWBFDFRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as CB-1 receptor antagonist, is a synthetic compound that is widely used in scientific research. This compound is known to interact with the CB-1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and inflammation.

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves the blocking of the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor. The N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. By blocking the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide allows researchers to study the effects of the endocannabinoid system without the interference of the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor.
Biochemical and Physiological Effects:
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce appetite and food intake, which makes it a potential treatment for obesity. It has also been shown to reduce pain and inflammation, which makes it a potential treatment for chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments are that it allows researchers to study the effects of the endocannabinoid system without the interference of the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. The limitations of using N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments are that it may have off-target effects and may not accurately reflect the effects of the endocannabinoid system in vivo.

Future Directions

There are many future directions for the use of N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide in scientific research. One direction is to study its potential as a treatment for obesity and metabolic disorders. Another direction is to study its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research is needed to understand the off-target effects of N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide and to develop more specific N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor antagonists.

Synthesis Methods

The synthesis of N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline in the presence of thionyl chloride to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyacetanilide. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of potassium carbonate to form N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is widely used in scientific research to study the endocannabinoid system. It is a N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor antagonist, which means that it blocks the activity of the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor. This allows researchers to study the effects of the endocannabinoid system without the interference of the N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide receptor.

properties

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H19ClN2O4/c1-30-21-14-18(26-23(28)12-15-6-8-17(25)9-7-15)10-11-19(21)27-24(29)22-13-16-4-2-3-5-20(16)31-22/h2-11,13-14H,12H2,1H3,(H,26,28)(H,27,29)

InChI Key

NNVYPLWBFDFRCK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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